1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one
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Overview
Description
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxy group, and a methyl group attached to a propenone backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one typically involves the reaction of cyclopropyl ketones with ethyl alcohol under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: This compound has a similar cyclopropyl group but differs in its functional groups and overall structure.
2-Propen-1-one: This compound shares the propenone backbone but lacks the cyclopropyl and ethoxy groups.
Uniqueness
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group, an ethoxy substituent, and a propene backbone with a ketone functional group. The strain in the cyclopropane ring contributes to its distinctive chemical reactivity.
Property | Description |
---|---|
Molecular Formula | C₉H₁₄O₂ |
Molecular Weight | 154.21 g/mol |
Functional Groups | Ketone, Ethoxy |
Structural Features | Cyclopropane ring, propene chain |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopropyl derivatives with ethylating agents under specific conditions. The following are common synthetic routes:
- Base-Catalyzed Ethylation : Involves the reaction of cyclopropyl ketones with ethyl halides in the presence of a base.
- Direct Alkylation : Utilizing alkylating agents to introduce the ethoxy group directly onto the cyclopropane framework.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes such as apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that related cyclopropyl derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. It was noted that similar compounds have shown efficacy against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents .
- Inhibition Studies : A recent investigation into enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cellular proliferation, which could be beneficial for therapeutic strategies targeting cancer .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Cyclobutyl-3-methoxybutenone | Cyclobutane ring | Greater stability; lower reactivity |
3-Ethoxycyclohexene | Cyclohexane ring with ethoxy | More saturated; different reactivity patterns |
1-Methylcyclobutene | Methyl substituent on cyclobutane | Different strain; varied biological effects |
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-6-7(2)9(10)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI Key |
RYLRJRYQURBFBH-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C1CC1 |
Canonical SMILES |
CCOC=C(C)C(=O)C1CC1 |
Origin of Product |
United States |
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